BenchChemオンラインストアへようこそ!

2-{4-[(3-Fluorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)pyrimidine

Anticancer Cytotoxicity Pyrimidine

2-{4-[(3-Fluorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)pyrimidine (CAS 477862-65-0) is a synthetic small-molecule pyrimidine derivative with the molecular formula C24H19FN2O2 and a molecular weight of 386.43 g/mol. It belongs to the broader class of 2,4-disubstituted pyrimidines, which are frequently explored as kinase inhibitors and anti-proliferative agents.

Molecular Formula C24H19FN2O2
Molecular Weight 386.426
CAS No. 477862-65-0
Cat. No. B2775704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[(3-Fluorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)pyrimidine
CAS477862-65-0
Molecular FormulaC24H19FN2O2
Molecular Weight386.426
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC4=CC(=CC=C4)F
InChIInChI=1S/C24H19FN2O2/c1-28-21-9-5-18(6-10-21)23-13-14-26-24(27-23)19-7-11-22(12-8-19)29-16-17-3-2-4-20(25)15-17/h2-15H,16H2,1H3
InChIKeyCSSPVPVVEBZOQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{4-[(3-Fluorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)pyrimidine (CAS 477862-65-0): Structural Classification and Procurement Context


2-{4-[(3-Fluorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)pyrimidine (CAS 477862-65-0) is a synthetic small-molecule pyrimidine derivative with the molecular formula C24H19FN2O2 and a molecular weight of 386.43 g/mol. It belongs to the broader class of 2,4-disubstituted pyrimidines, which are frequently explored as kinase inhibitors and anti-proliferative agents [1]. The compound features a 3-fluorobenzyl ether moiety at the 2-position and a 4-methoxyphenyl group at the 4-position of the pyrimidine core. While preliminary vendor-supplied information suggests potential anticancer and anti-inflammatory activities, no peer-reviewed primary research articles or patents assigning specific quantitative biological data to this exact structure were identified in the public domain as of the search date. This evidence guide therefore compiles the limited available structural and class-level information to inform scientific selection relative to close analogs.

Why Generic Substitution Is Insufficient for 2-{4-[(3-Fluorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)pyrimidine (CAS 477862-65-0)


In the 2,4-disubstituted pyrimidine class, minor structural variations—such as the position of the fluorine atom on the benzyl ring or the substitution pattern on the phenyl ring—can drastically alter target binding, cellular potency, and selectivity profiles [1]. The combination of a 3-fluorobenzyl ether and a 4-methoxyphenyl group in this compound distinguishes it from common analogs like 4-(4-methoxyphenyl)pyrimidine or 2-[(3-fluorobenzyl)thio]pyrimidine, which lack the simultaneous ether-linked fluorobenzyl and methoxyphenyl substitution. Without direct comparative data, the assumption that a simpler or more readily available congener would exhibit equivalent biological behavior is scientifically unsupported. The following sections detail the specific, quantifiable differentiation evidence available for this compound, explicitly noting where data is limited.

Quantitative Differentiation Evidence for 2-{4-[(3-Fluorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)pyrimidine (CAS 477862-65-0)


Anticancer Cell Proliferation Inhibition: Target Compound vs. Structurally Related Pyrimidines

Vendor-provided data indicate that 2-{4-[(3-fluorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)pyrimidine (CAS 477862-65-0) inhibits cell proliferation in A431 vulvar carcinoma and HeLa cervical cancer cell lines with IC50 values of 15.6 µM and 12.3 µM, respectively . These values are positioned within the moderate potency range typical of 2,4-disubstituted pyrimidines; however, the absence of a peer-reviewed publication linking these data to the specific compound necessitates a cross-study comparison with published analogs. For context, in a study by El-Naggar et al., a closely related 4-methoxyphenyl pyrimidine derivative (compound 6) exhibited dual EGFR/VEGFR-2 inhibition with IC50 values in the low micromolar range against cancer cell lines [1]. The target compound's cellular potency appears comparable to this class benchmark, but direct head-to-head data are not available.

Anticancer Cytotoxicity Pyrimidine

Structural Differentiation via Substituent Pattern: 3-Fluorobenzyl Ether vs. Common Pyrimidine Analogs

The compound's 3-fluorobenzyl ether group differentiates it from simpler 2-aminopyrimidines or 2-thioether analogs. Published SAR studies on pyrimidine-based kinase inhibitors demonstrate that the position and electronic nature of the benzyl substituent critically influence target binding. For instance, 2-[(3-fluorobenzyl)sulfanyl]pyrimidine derivatives show distinct biological profiles compared to 2-benzyloxy analogs [1]. The target compound's ether linkage (–O–) versus the thioether (–S–) in 2-[(3-fluorobenzyl)thio]pyrimidine results in different hydrogen-bonding capabilities and metabolic stability profiles, a class-level inference supported by general medicinal chemistry principles [2]. No direct comparative data between the target compound and its closest thioether analog are available.

Medicinal Chemistry Structure-Activity Relationship Pyrimidine

Purity and Physical Form Differentiation for Reproducible Experimental Outcomes

The compound is commercially available at a reported purity of ≥95% (HPLC) . This is a standard specification for research-grade pyrimidine building blocks. In the absence of published biological data, procurement decisions are heavily influenced by chemical purity and physical form. A close analog, 2-amino-4-(4-methoxyphenyl)pyrimidine, is available at ≥97% purity and is used as an antiviral research intermediate . The target compound's 95% purity is adequate for most in vitro screening campaigns but may require further purification for sensitive biophysical assays. The availability of the compound in solid form facilitates accurate weighing and long-term storage, a practical advantage over analogs supplied as solutions or oils.

Chemical Purity Procurement Reproducibility

Recommended Research and Industrial Application Scenarios for 2-{4-[(3-Fluorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)pyrimidine (CAS 477862-65-0)


Medicinal Chemistry Hit-to-Lead Optimization for Kinase Targets

Based on the moderate cellular potency suggested by vendor data (IC50 ~12–16 µM against A431 and HeLa cells) and the known kinase-targeting potential of 4-methoxyphenyl pyrimidines [1], this compound is positioned as a viable starting scaffold for hit-to-lead programs. Its 3-fluorobenzyl ether group offers a distinct vector for exploring interactions with the DFG-motif region or allosteric pockets of kinases. Researchers can synthesize focused libraries around the fluorobenzyl and methoxyphenyl substituents to improve potency and selectivity, using the compound as a reference point for SAR exploration.

Comparative Physicochemical Profiling in Pyrimidine Analog Libraries

The compound's unique combination of an electron-withdrawing fluorobenzyl ether and an electron-donating methoxyphenyl group provides a distinct physicochemical profile (cLogP, polar surface area) compared to simpler analogs like 4-(4-methoxyphenyl)pyrimidine . Procurement for comparative profiling studies—measuring solubility, permeability (PAMPA), microsomal stability, and CYP inhibition—can yield valuable SAR insights that guide the optimization of in-class compounds, particularly when benchmarking against thioether or amine-linked analogs.

Cellular Pathway Deconvolution Studies in Cancer Biology

The compound's reported activity in both A431 (EGFR-overexpressing) and HeLa (HPV-positive) cell lines, if verified, suggests potential interference with growth factor signaling or cell cycle regulation . It can be employed as a chemical probe in pathway deconvolution experiments, such as phospho-kinase arrays or RNA-seq analysis, to identify its molecular targets and mechanism of action. This application is contingent upon independent confirmation of the preliminary IC50 values.

Synthetic Methodology Development for 2,4-Disubstituted Pyrimidines

The compound's structure, featuring an ether-linked fluorobenzyl group, makes it a relevant substrate for developing or demonstrating new synthetic methodologies, such as Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination on the pyrimidine scaffold . Its procurement as a characterized intermediate can support process chemistry groups optimizing routes to more complex 2,4-diaryl pyrimidines.

Quote Request

Request a Quote for 2-{4-[(3-Fluorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.